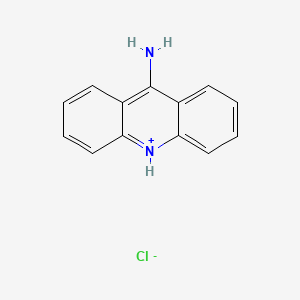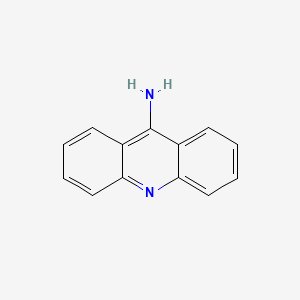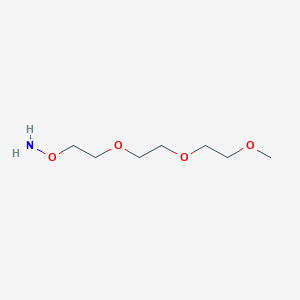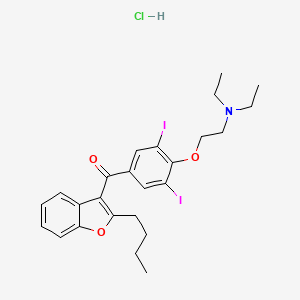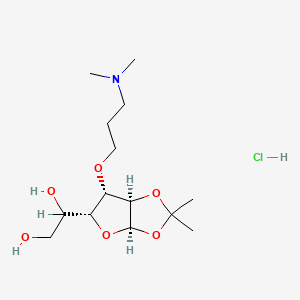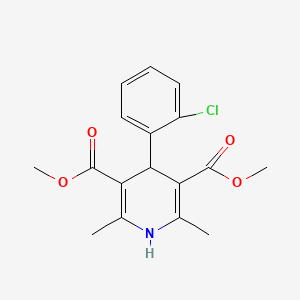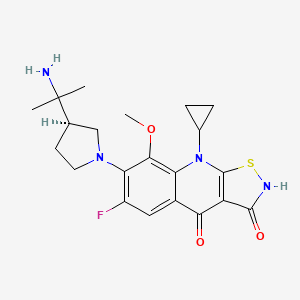
Isothiazolo(5,4-b)quinoline-3,4(2H,9H)-dione, 7-((3R)-3-(1-amino-1-methylethyl)-1-pyrrolidinyl)-9-cyclopropyl-6-fluoro-8-methoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
ACH-702 is a novel isothiazoloquinolone compound with potent antibacterial activity. It has shown broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . ACH-702 is particularly noted for its efficacy against pathogens that are resistant to multiple drugs, making it a promising candidate for treating difficult bacterial infections .
科学的研究の応用
ACH-702 has a wide range of scientific research applications, including:
Chemistry: ACH-702 is used as a model compound in studies of isothiazoloquinolone synthesis and reactivity.
Biology: ACH-702 is studied for its antibacterial properties and its effects on bacterial cell processes.
Medicine: ACH-702 is being investigated as a potential treatment for bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: ACH-702 may be used in the development of new antibacterial agents and formulations
準備方法
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for ACH-702 would likely involve large-scale organic synthesis techniques, including the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The production process would also need to comply with regulatory standards for pharmaceutical manufacturing .
化学反応の分析
Types of Reactions
ACH-702 undergoes various chemical reactions, including:
Oxidation: ACH-702 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on ACH-702.
Substitution: ACH-702 can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of ACH-702 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of ACH-702 depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can produce analogs with different functional groups .
作用機序
ACH-702 exerts its antibacterial effects by inhibiting two essential enzymes involved in bacterial DNA replication: DNA gyrase and topoisomerase IV. These enzymes are critical for the supercoiling and uncoiling of bacterial DNA, processes necessary for DNA replication and cell division. By inhibiting these enzymes, ACH-702 disrupts DNA replication, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Moxifloxacin: Another quinolone antibiotic with broad-spectrum activity.
Levofloxacin: A fluoroquinolone antibiotic used to treat a variety of bacterial infections.
Ciprofloxacin: A widely used fluoroquinolone with activity against Gram-positive and Gram-negative bacteria
Uniqueness of ACH-702
ACH-702 is unique in its dual inhibition of DNA gyrase and topoisomerase IV, which enhances its efficacy against antibiotic-resistant strains. Additionally, ACH-702 has shown potent activity against non-dividing and biofilm-forming bacteria, which are often more resistant to conventional antibiotics .
特性
CAS番号 |
922491-46-1 |
|---|---|
分子式 |
C21H25FN4O3S |
分子量 |
432.5 g/mol |
IUPAC名 |
7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-9-cyclopropyl-6-fluoro-8-methoxy-[1,2]thiazolo[5,4-b]quinoline-3,4-dione |
InChI |
InChI=1S/C21H25FN4O3S/c1-21(2,23)10-6-7-25(9-10)16-13(22)8-12-15(18(16)29-3)26(11-4-5-11)20-14(17(12)27)19(28)24-30-20/h8,10-11H,4-7,9,23H2,1-3H3,(H,24,28)/t10-/m1/s1 |
InChIキー |
CECJUHKZSOSOJJ-SNVBAGLBSA-N |
異性体SMILES |
CC(C)([C@@H]1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |
SMILES |
CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |
正規SMILES |
CC(C)(C1CCN(C1)C2=C(C=C3C(=C2OC)N(C4=C(C3=O)C(=O)NS4)C5CC5)F)N |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
ACH 702 ACH-702 ACH702 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




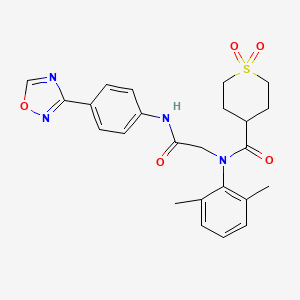
![1-[2-(Dimethylamino)ethyl]cyclohepta[d]imidazol-2(1h)-one](/img/structure/B1665351.png)

